Lipophilicity (LogP) Differentiation vs. Unsubstituted Quinazoline-2,4-dione
The 7-butoxy-6-methoxy substitution pattern substantially elevates lipophilicity compared to the unsubstituted parent quinazoline-2,4-dione scaffold. The target compound exhibits a calculated XlogP of 1.6 (chem960.com) and a measured/estimated LogP of 2.23 (chemsrc.com) , whereas the unsubstituted 1H-quinazoline-2,4-dione and closely related N-methyl derivatives display logP values of approximately 0.2–0.4 [1]. This represents an increase of approximately 1.2–2.0 logP units, corresponding to a roughly 16- to 100-fold increase in octanol/water partition coefficient.
| Evidence Dimension | Calculated lipophilicity (XlogP / LogP) |
|---|---|
| Target Compound Data | XlogP = 1.6 ; LogP = 2.23 |
| Comparator Or Baseline | 1H-quinazoline-2,4-dione: LogP ≈ 0.2–0.4; 3-methyl-1H-quinazoline-2,4-dione: LogP = 0.2268 [1] |
| Quantified Difference | ΔLogP ≈ +1.2 to +2.0 units (16- to 100-fold increase in partition coefficient) |
| Conditions | Computational prediction (XlogP3 algorithm) and database-reported LogP values |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, which is critical for intracellular target engagement and may translate to lower required dosing concentrations in cell-based assays compared to less lipophilic analogs.
- [1] Molbase. 3-Methyl-1H-quinazoline-2,4-dione (CAS 607-19-2): LogP 0.2268. Available at: https://qiye.molbase.cn (accessed 2026-05-13). View Source
